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Compound of Interest

Compound Name: 5-Methyl-1,3-benzodioxole

Cat. No.: B1360083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive toxicological profile of 5-Methyl-1,3-
benzodioxole based on available scientific literature and data from structurally related

compounds. Direct toxicological data for 5-Methyl-1,3-benzodioxole is limited, and therefore,

a read-across approach has been employed, primarily from its close structural analog, safrole

(5-(2-propenyl)-1,3-benzodioxole), and other methylenedioxybenzene derivatives. This

information is intended for research and professional purposes and should not be used for

clinical or diagnostic decision-making.

Executive Summary
5-Methyl-1,3-benzodioxole, a member of the methylenedioxybenzene family, is a synthetic

organic compound with potential applications as a chemical intermediate. While specific

toxicological data for this compound is scarce, its structural similarity to well-studied

compounds like safrole suggests a potential for significant toxicity, primarily driven by metabolic

activation. The core of its toxicological concern lies in its biotransformation by cytochrome P450

(CYP450) enzymes into reactive electrophilic metabolites. These metabolites can form covalent

adducts with cellular macromolecules, including DNA, leading to genotoxicity and potential

carcinogenicity. This guide summarizes the available toxicological data on structurally related

compounds, details relevant experimental protocols based on established guidelines, and

visualizes the key metabolic pathways and experimental workflows.
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Acute Toxicity
Direct acute toxicity data for 5-Methyl-1,3-benzodioxole is not readily available. However, data

from the parent compound, 1,3-benzodioxole, provides an indication of its potential acute

toxicity.

Endpoint Species Route Value Reference

LD50 Rat Oral 580 mg/kg [1]

Note: This data is for 1,3-benzodioxole and should be interpreted with caution as the methyl

substituent in 5-Methyl-1,3-benzodioxole may influence its toxicokinetics and toxicodynamics.

Subchronic and Chronic Toxicity
No specific subchronic or chronic toxicity studies for 5-Methyl-1,3-benzodioxole were

identified. However, a 90-day dermal toxicity study on a structurally related fragrance

ingredient, α-Methyl-1,3-benzodioxole-5-propionaldehyde, in rats established a No Observed

Adverse Effect Level (NOAEL) for systemic toxicity of greater than 300 mg/kg/day.[2]

Genotoxicity and Carcinogenicity
The primary toxicological concern for 1,3-benzodioxole derivatives is their potential for

genotoxicity and carcinogenicity, which is linked to their metabolic activation.

Genotoxicity:

While no specific Ames test or chromosomal aberration assay results for 5-Methyl-1,3-
benzodioxole were found, studies on the structurally similar compound safrole have

demonstrated its genotoxic potential after metabolic activation.[3][4] Safrole and its metabolites

have been shown to form DNA adducts, leading to mutations and chromosomal damage.[4][5]

[6][7] For instance, safrole induced significant sister chromatid exchanges (SCEs) and

chromosomal aberrations (CAs) in Chinese hamster lung (CHL) cells in the presence of a

metabolic activation system (S9).[4]

A bacterial reverse mutation assay (Ames test) on a related compound, 1,3-Benzodioxole-5-

propanol, α-methyl-, 5-acetate, was negative for mutagenicity in Salmonella typhimurium and
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Escherichia coli strains, both with and without metabolic activation.[8]

Carcinogenicity:

Safrole is a known weak hepatocarcinogen in rats and mice at higher doses, requiring

metabolic activation to exert its carcinogenic effects.[5] The formation of DNA adducts by its

reactive metabolites is considered the primary mechanism for its carcinogenicity.[5] Given the

structural similarities, it is plausible that 5-Methyl-1,3-benzodioxole could also pose a

carcinogenic risk following metabolic activation.

Metabolism and Mechanism of Toxicity
The toxicity of 5-Methyl-1,3-benzodioxole is intrinsically linked to its metabolism, primarily by

the cytochrome P450 enzyme system. The methylenedioxy bridge is a key structural feature

that undergoes metabolic transformation to form reactive intermediates.

The proposed metabolic activation pathway, based on studies of safrole and other 1,3-

benzodioxole derivatives, involves the following key steps:

Hydroxylation: Cytochrome P450 enzymes, such as CYP1A2 and CYP2A6, catalyze the

hydroxylation of the alkyl substituent on the benzene ring.[9][10]

Sulfation: The resulting hydroxylated metabolite can undergo phase II metabolism,

particularly sulfation by sulfotransferase enzymes (SULTs), to form a highly reactive and

unstable sulfate ester.[5][9]

DNA Adduct Formation: This electrophilic sulfate ester can then covalently bind to

nucleophilic sites on cellular macromolecules, including DNA, to form DNA adducts.[5][6][7]

The formation of these adducts can lead to mutations during DNA replication and are

considered a critical step in the initiation of cancer.[3]

Another metabolic pathway involves the oxidation of the methylenedioxy group itself, which can

lead to the formation of a carbene intermediate. This intermediate can form a stable complex

with the heme iron of cytochrome P450, leading to mechanism-based inhibition of the enzyme.

[5][11]
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Metabolic activation pathway of 5-Methyl-1,3-benzodioxole leading to toxicity.

Experimental Protocols
Detailed experimental protocols for toxicological studies on 5-Methyl-1,3-benzodioxole are not

available. However, standard methodologies as prescribed by the Organisation for Economic

Co-operation and Development (OECD) would be employed.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute
Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
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Workflow for OECD 423 Acute Toxic Class Method.

Methodology:

Test Animals: Typically rats, of a single sex (usually females).

Dosage: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

Administration: A single oral dose administered by gavage.

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14

days.

Endpoint: The test allows for the classification of the substance into a GHS category based

on the observed mortality at different dose levels.[10]
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Bacterial Reverse Mutation Test (Ames Test) - OECD
Test Guideline 471
This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring

strains of Escherichia coli.

Procedure: The tester strains are exposed to the test substance with and without a metabolic

activation system (S9 mix).

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize the essential amino acid) is counted. A significant increase in the number of

revertant colonies compared to the control indicates a mutagenic potential.[8]

In Vitro Mammalian Chromosomal Aberration Test -
OECD Test Guideline 473
This in vitro test is used to identify substances that cause structural chromosomal aberrations

in cultured mammalian cells.

Methodology:

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or

human peripheral blood lymphocytes.

Procedure: Cells are exposed to the test substance at several concentrations, with and

without a metabolic activation system (S9).

Endpoint: Metaphase cells are examined for chromosomal aberrations (e.g., breaks, gaps,

exchanges). A significant increase in the percentage of cells with aberrations indicates

clastogenic potential.
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Repeated Dose 90-Day Oral Toxicity Study in Rodents -
OECD Test Guideline 408
This study provides information on the potential health hazards from repeated exposure to a

substance over a prolonged period.[12][13][14][15][16]

Methodology:

Test Animals: Typically rats, with both male and female groups.

Dosage: The test substance is administered daily at three or more dose levels for 90 days. A

control group receives the vehicle only.

Administration: Oral administration via gavage, in the diet, or in drinking water.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements. Hematology, clinical chemistry, and urinalysis are performed at the end of

the study.

Endpoint: A comprehensive pathological examination is conducted on all animals. The No

Observed Adverse Effect Level (NOAEL) is determined.[12][13][14][15][16]

Conclusion
The toxicological profile of 5-Methyl-1,3-benzodioxole is largely inferred from data on

structurally related methylenedioxybenzene compounds, most notably safrole. The primary

concern is its potential for metabolic activation by cytochrome P450 enzymes to form reactive

electrophilic metabolites that can lead to genotoxicity and carcinogenicity through the formation

of DNA adducts. While direct quantitative toxicity data for 5-Methyl-1,3-benzodioxole is

lacking, the available information on its chemical class suggests that it should be handled with

appropriate caution in research and industrial settings. Further toxicological evaluation,

including in vitro genotoxicity assays and in vivo acute and repeated dose toxicity studies, is

warranted to definitively characterize its toxicological profile and establish safe handling and

exposure limits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360083#toxicological-profile-of-5-methyl-1-3-
benzodioxole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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